2,7-Octadien-1-OL
Overview
Description
2,7-Octadien-1-OL, also known as 2,7-octadienol, is a cyclic organic compound of the alkene class . It has a molecular formula of C8H14O and an average mass of 126.196 Da .
Synthesis Analysis
A method for producing 2,7-octadien-1-ol involves the use of a water-soluble triarylphosphine . This method is described as simple and industrially advantageous, with high efficiency recovery of an expensive palladium catalyst .Molecular Structure Analysis
The molecular structure of 2,7-Octadien-1-OL can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,7-Octadien-1-OL has a density of 0.9±0.1 g/cm3, a boiling point of 197.8±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±6.0 kJ/mol and a flash point of 79.8±17.8 °C . The index of refraction is 1.463, and the molar refractivity is 40.4±0.3 cm3 .Scientific Research Applications
Chemical Synthesis and Derivatives
2,7-Octadien-1-OL, a compound related to 1-octen-3-ol (also known as Matsutake alcohol), has been studied for its role in various chemical synthesis processes. One significant application is in the preparation of Matsutake alcohol itself. Researchers Tsuji, Tsuruoka, and Yamamoto (1976) described a process where selective hydrogenation of the terminal double bond of 2,7-octadienyl acetate leads to 2-octenyl acetate, which is then converted to 1-octen-3-ol through palladium-catalyzed allylic rearrangement and hydrolysis (Tsuji, Tsuruoka, & Yamamoto, 1976).
Catalysis and Surfactant Roles
2,7-Octadien-1-OL has been utilized in telomerization processes, particularly in solvent-free conditions. Monflier et al. (1995) explored the telomerization of butadiene with water into 2,7-octadien-1-ol using a palladium-hydrosoluble phosphine system. This process was carried out without solvents, in the presence of carbon dioxide and a nonionic surfactant, demonstrating the promoted effect of neutral surfactant above the critical micelle concentration (Monflier et al., 1995).
Polymerization and Material Science
In the field of material science, 2,7-Octadien-1-OL has been used in the synthesis of various compounds. Zakharkin, Guseva, and Petrovskii (1995) conducted a detailed investigation of the telomerization of isoprene with various alcohols, including 2,7-octadien-1-OL, using π-allylpalladium complex catalysts. This research contributes to the understanding of polymerization and the creation of new materials (Zakharkin, Guseva, & Petrovskii, 1995).
Environmental and Green Chemistry
In the context of environmental and green chemistry, 2,7-Octadien-1-OL's role is evident in processes that emphasize eco-friendly practices. For instance, research by Monflier et al. (1995) on the palladium-catalyzed telomerization of butadiene with water in a two-phase system highlights the significant effects of amine structure on rate and selectivity, contributing to more efficient and environmentally conscious chemical processes (Monflier et al., 1995).
Catalytic Applications
The catalytic applications of 2,7-Octadien-1-OL extend to various areas of chemistry. Dullius et al. (1998) demonstrated the use of palladium(II) compounds dissolved in ionic liquids for the hydrodimerization of 1,3-butadiene, resulting in products like 1,3,6-octatriene and the telomer octa-2,7-dien-1-ol. This study opens avenues for catalytic applications in organic synthesis and industrial processes (Dullius et al., 1998).
Safety And Hazards
2,7-Octadien-1-OL may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
properties
IUPAC Name |
(2E)-octa-2,7-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGSIBXYYKYFB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Octadien-1-OL | |
CAS RN |
23578-51-0 | |
Record name | 2,7-Octadien-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Octadienol (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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